3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Lipophilicity Drug-likeness ADME prediction

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034224-62-7) is a heterocyclic small molecule with a pyridazine core bearing a 3-methoxy substituent and a 6-position (1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy side chain. It is stocked as a screening compound by at least two commercial suppliers (Life Chemicals, cat.

Molecular Formula C14H16N4O4S
Molecular Weight 336.37
CAS No. 2034224-62-7
Cat. No. B2387061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
CAS2034224-62-7
Molecular FormulaC14H16N4O4S
Molecular Weight336.37
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H16N4O4S/c1-21-13-4-5-14(17-16-13)22-11-6-8-18(10-11)23(19,20)12-3-2-7-15-9-12/h2-5,7,9,11H,6,8,10H2,1H3
InChIKeyHHKHNGIONCPLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034224-62-7) – Compound Identity and Screening Library Provenance


3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034224-62-7) is a heterocyclic small molecule with a pyridazine core bearing a 3-methoxy substituent and a 6-position (1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy side chain [1]. It is stocked as a screening compound by at least two commercial suppliers (Life Chemicals, cat. F6489-1628; A2B Chem, cat. BK44350) and belongs to the broader class of sulfonyl-pyrrolidine-pyridazine derivatives explored as kinase inhibitor scaffolds and aldose reductase inhibitors [2][3]. Its computed physicochemical profile—XLogP3 0.4, topological polar surface area (TPSA) 103 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors—positions it in a balanced hydrophilicity–lipophilicity space distinct from many close analogs [1].

Why 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Cannot Be Casually Swapped with In-Class Analogs


Although numerous sulfonyl-pyrrolidine-pyridazine analogs exist in commercial screening decks, the specific combination of a 3-methoxy pyridazine and a pyridin-3-ylsulfonyl terminus on the pyrrolidine ring is not functionally interchangeable with analogs bearing thiophene-sulfonyl, fluorobenzyl-sulfonyl, or dimethylamino-pyridazine modifications. Each sulfonyl attachment point alters the electrostatic surface and hydrogen-bond-acceptor geometry, which can shift kinase selectivity profiles, CYP inhibition liability, and solubility . The pyridin-3-ylsulfonyl group introduces an additional basic nitrogen capable of participating in hinge-binding interactions or chelating metal ions, a feature absent in thiophene or benzyl sulfonyl analogs [1]. Consequently, substituting this compound with a close analog without re-validating target engagement and ADME parameters risks misleading structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine Versus Closest Analogs


XLogP3 Lipophilicity Comparison: Pyridin-3-ylsulfonyl vs. Thiophene-sulfonyl Analogs

The target compound exhibits a computed XLogP3 of 0.4, which is substantially lower than the XLogP3 values projected for the 5-chlorothiophen-2-ylsulfonyl analog (estimated 1.8–2.2) and the 5-methylthiophen-2-ylsulfonyl analog (estimated 1.3–1.7) [1][2]. The 0.4 value places the compound closer to the optimal range for CNS drug-likeness (XLogP 1–3) while retaining sufficient lipophilicity for passive membrane permeability. The pyridin-3-ylsulfonyl group contributes a lower logP increment than thiophene-sulfonyl because the pyridine nitrogen increases polarity and reduces partition into octanol. This differentiation is critical for screening programs prioritizing solubility over membrane partitioning, or for target classes (e.g., CNS kinases) where excessive lipophilicity drives off-target promiscuity and metabolic clearance .

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count – Pyridinyl vs. Benzyl/Thienyl Sulfonyl Differentiation

The target compound possesses a TPSA of 103 Ų and 8 hydrogen bond acceptors (HBA), both values driven largely by the pyridin-3-ylsulfonyl group and the pyridazine ring nitrogens [1]. In contrast, 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, which replaces the pyridine ring with a fluorobenzyl group, has an estimated TPSA of approximately 80–85 Ų and 5–6 HBA [2]. The higher TPSA of the target compound provides enhanced aqueous solubility and reduced passive blood–brain barrier penetration relative to the fluorobenzyl analog. For peripheral target programs (e.g., oncology, inflammation), the higher TPSA reduces CNS exposure and associated neurotoxicity risk; for CNS programs, the pyridinyl nitrogen can facilitate active transport via the proton-coupled organic cation antiporter system, partially compensating for reduced passive permeability [3].

Polar surface area Permeability Oral bioavailability prediction

Rotatable Bond Count and Molecular Flexibility – Impact on Entropic Binding Penalty

The target compound has 5 rotatable bonds, spanning the methoxy group, the pyrrolidine-ether linkage, the sulfonyl-pyrrolidine connection, and the sulfonyl-pyridine torsion [1]. By comparison, 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine introduces an additional phenyl ring and a methylene spacer, increasing the rotatable bond count to 6 and the molecular weight to 417.5 g/mol (vs. 336.37 g/mol for the target) [2]. The lower rotatable bond count of the target compound reduces the conformational entropy penalty upon target binding, which can translate to improved ligand efficiency (LE) and better enthalpy-driven binding profiles. This is a quantifiable advantage in fragment-based and HTS triage where LE metrics are used to prioritize chemical series [3].

Conformational flexibility Ligand efficiency Binding free energy

Hydrogen Bond Donor Count (HBD = 0) – Reduced Efflux Transporter Recognition vs. N,N-Dimethylamino Analog

The target compound has zero hydrogen bond donors (HBD = 0), a property shared with few close analogs [1]. The N,N-dimethylamino analog—N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine—also has HBD = 0 but carries a tertiary amine (pKa ~7–8) that can become protonated at physiological pH, effectively creating a cationic species recognized by P-glycoprotein (P-gp) and other efflux transporters [2][3]. The target compound lacks any ionizable basic center with pKa >5 (pyridazine pKa ~2.3; pyridine pKa ~5.2; pyrrolidine sulfonamide pKa ~−1), remaining predominantly neutral at pH 7.4. This property reduces the likelihood of P-gp-mediated efflux, a desirable feature for both peripheral and CNS targets where efflux limits free tissue exposure.

Efflux ratio P-glycoprotein CNS penetration

Synthetic Tractability and Analog Accessibility – Commercial Availability as a Procurement Differentiator

The target compound is listed in the Life Chemicals screening collection (cat. F6489-1628) with assay-ready formats at 2 μmol and 5 μmol scales and a 3 mg solid sample option, all with ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR [1]. It is also stocked by A2B Chem (cat. BK44350). By contrast, several close analogs—including the 5-ethylthiophen-2-ylsulfonyl (CAS 2034476-58-7) and 3-methylthiophene analogs (CAS 2034581-85-4)—are listed on fewer supplier catalogs and may require custom synthesis for resupply [2]. For time-sensitive hit validation and SAR expansion, guaranteed stock availability with documented QC reduces lead time from 4–8 weeks (custom synthesis) to 3–5 business days (catalog shipment), a meaningful operational advantage.

Screening library procurement Hit follow-up Commercial availability

Pyridin-3-ylsulfonyl as a Privileged Kinase Hinge-Binding Motif – Class-Level Differentiation from Non-Pyridinyl Sulfonyl Analogs

The pyridin-3-ylsulfonyl group appended to the pyrrolidine ring has precedent as a kinase hinge-binding element in patent literature. US Patent 8,551,995 B2 explicitly describes pyridine and pyridazine derivatives bearing sulfonyl-pyrrolidine linkages as inhibitors of protein kinases with utility in oncology [1]. The pyridine nitrogen at the 3-position can accept a hydrogen bond from the kinase hinge backbone NH (e.g., Met793 in EGFR, Cys532 in JAK2), an interaction geometry that thiophene-sulfonyl or benzyl-sulfonyl analogs cannot replicate [2]. While no direct biochemical IC50 data are publicly available for the target compound itself, the structural precedent establishes this scaffold as a validated starting point for kinase hit finding, whereas thiophene- and benzyl-sulfonyl analogs lack equivalent patent-backed target engagement evidence in the kinase family [3].

Kinase inhibitor scaffold Hinge-binding motif Structure-based design

Optimal Application Scenarios for 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Finding – Primary Screening Deck Inclusion for Hinge-Binder Chemotypes

This compound is best deployed as part of a diversity-oriented kinase-focused screening library, where its pyridin-3-ylsulfonyl motif can engage the kinase hinge region via hydrogen bonding to the backbone NH of the hinge residue [1]. Its balanced XLogP3 (0.4) and moderate TPSA (103 Ų) make it suitable for both biochemical (e.g., ADP-Glo, LanthaScreen) and cellular (e.g., NanoBRET target engagement) assay formats. The absence of a protonatable amine eliminates a common source of assay interference and permeability discordance. Procurement from Life Chemicals in assay-ready 2 μmol or 5 μmol plates enables immediate integration into HTS workflows without reformulation [2].

CNS Drug Discovery – Prioritization for Low Efflux Ratio and Favorable CNS MPO Profile

The compound's computed CNS Multiparameter Optimization (MPO) score—driven by XLogP3 0.4, TPSA 103 Ų, MW 336, HBD 0, and pKa profile—predicts a favorable CNS drug-likeness profile [1]. The lack of HBD and absence of a basic amine center (pKa <5.2 for the pyridine) reduce susceptibility to P-gp recognition, which is a critical advantage for CNS target programs where efflux limits free brain exposure [3]. This compound should be prioritized over the N,N-dimethylamino analog, whose tertiary amine protonation at lysosomal pH can drive lysosomal trapping and increase apparent efflux ratios.

Fragment-Based Lead Generation – Low-Molecular-Weight Scaffold for Efficient Vector Elaboration

With a MW of 336.37 g/mol and only 5 rotatable bonds, this compound sits at the boundary between fragment and lead-like space, making it a suitable starting point for fragment-to-lead campaigns [1]. The methoxy group at the pyridazine 3-position provides a synthetic handle for demethylation and subsequent O-alkylation to explore vectors toward selectivity pockets. The pyridine nitrogen on the sulfonyl terminus can be elaborated via N-oxide formation or metal coordination chemistry. Its 5-bond count vs. 6-bond phenyl-substituted analogs translates to a measurable entropic advantage in fragment linking strategies [2].

Peripheral Selectivity Screening – Reduced CNS Exposure Risk for Oncology and Inflammation Targets

For programs seeking to minimize CNS penetration (e.g., peripheral kinase inhibitors for oncology or inflammation), the TPSA of 103 Ų and 8 HBA create a moderately polar surface that exceeds the typical CNS penetration threshold of <90 Ų while remaining below the oral bioavailability ceiling of 140 Ų [1][3]. This positions the compound for peripheral target engagement with reduced risk of CNS-mediated side effects—a key differentiator from the N,N-dimethylamino analog, which can achieve higher brain penetration due to its basic amine facilitating lysosomal trapping in CNS tissue.

Quote Request

Request a Quote for 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.